molecular formula C10H9NaO7S B1394251 Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate CAS No. 31314-30-4

Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate

Cat. No.: B1394251
CAS No.: 31314-30-4
M. Wt: 296.23 g/mol
InChI Key: OLQXGAPZEJVKSB-UHFFFAOYSA-M
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Description

Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate: is an organic compound with the molecular formula C10H9NaO7S . It is a sodium salt derivative of benzenesulfonic acid, featuring two methoxycarbonyl groups attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate typically involves the sulfonation of dimethyl isophthalate followed by neutralization with sodium hydroxide. The reaction conditions often include:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions: Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Sodium 2,5-bis(methoxycarbonyl)benzenesulfonate involves its interaction with molecular targets through its sulfonate and ester groups. These functional groups can participate in:

    Electrophilic and nucleophilic reactions: with various biomolecules.

    Pathways involving sulfonation and esterification: reactions.

Properties

IUPAC Name

sodium;2,5-bis(methoxycarbonyl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O7S.Na/c1-16-9(11)6-3-4-7(10(12)17-2)8(5-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQXGAPZEJVKSB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677404
Record name Sodium 2,5-bis(methoxycarbonyl)benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31314-30-4
Record name Sodium 2,5-bis(methoxycarbonyl)benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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